5-bromo-N-[2-(5-chloro-1H-indol-3-yl)ethyl]thiophene-2-sulfonamide
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Overview
Description
5-BROMO-N~2~-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-2-THIOPHENESULFONAMIDE is a complex organic compound that features both indole and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N~2~-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-2-THIOPHENESULFONAMIDE typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-BROMO-N~2~-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-2-THIOPHENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove halogens or to reduce double bonds within the molecule.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as amines or ethers .
Scientific Research Applications
5-BROMO-N~2~-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-2-THIOPHENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-BROMO-N~2~-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets within biological systems. The indole moiety can bind to various receptors, while the thiophene sulfonamide group may interact with enzymes or other proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole: Shares the indole core but lacks the thiophene sulfonamide group.
5-Chloroindole: Similar structure but with chlorine instead of bromine.
Thiophene sulfonamides: Compounds with similar sulfonamide groups but different aromatic systems.
Uniqueness
5-BROMO-N~2~-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-2-THIOPHENESULFONAMIDE is unique due to the combination of indole and thiophene moieties, along with the presence of both bromine and chlorine atoms. This unique structure confers distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H12BrClN2O2S2 |
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Molecular Weight |
419.7 g/mol |
IUPAC Name |
5-bromo-N-[2-(5-chloro-1H-indol-3-yl)ethyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C14H12BrClN2O2S2/c15-13-3-4-14(21-13)22(19,20)18-6-5-9-8-17-12-2-1-10(16)7-11(9)12/h1-4,7-8,17-18H,5-6H2 |
InChI Key |
MFINAEVJLOTGJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)CCNS(=O)(=O)C3=CC=C(S3)Br |
Origin of Product |
United States |
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